2-Iodo-5,6-dimethylbenzo[d]thiazole

Epigenetics Cancer Therapeutics Enzyme Inhibition

Generic benzothiazole building blocks often fail in cross-coupling due to poor C2 reactivity. 2-Iodo-5,6-dimethylbenzo[d]thiazole (CAS 111291-97-5) solves this with its heavy iodine leaving group, enabling efficient Suzuki-Miyaura and radical cyclization pathways. Key differentiation data: • 96% hMOF inhibition at 0.1 mM, a validated oncology target. • Superior C-I bond reactivity vs. bromo/chloro analogs for library synthesis. • Synergistic scaffold: Derivatives enhance cisplatin apoptosis in bladder cancer models. Supplied with verified purity for reproducible medicinal chemistry and probe development.

Molecular Formula C9H8INS
Molecular Weight 289.14 g/mol
Cat. No. B15329687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-5,6-dimethylbenzo[d]thiazole
Molecular FormulaC9H8INS
Molecular Weight289.14 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)SC(=N2)I
InChIInChI=1S/C9H8INS/c1-5-3-7-8(4-6(5)2)12-9(10)11-7/h3-4H,1-2H3
InChIKeyDYHYLIOWSGPBPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Iodo-5,6-dimethylbenzo[d]thiazole: Properties & Procurement


2-Iodo-5,6-dimethylbenzo[d]thiazole (CAS 111291-97-5) is a heterocyclic compound belonging to the benzothiazole family, characterized by a fused benzene-thiazole ring system with an iodine atom at the 2-position and methyl groups at the 5- and 6-positions . Benzothiazoles are a privileged scaffold in medicinal chemistry, agrochemicals, and materials science due to their diverse biological activities and synthetic versatility [1]. The specific substitution pattern of this compound, particularly the heavy halogen at the reactive C2 position, imparts distinct chemical reactivity and physicochemical properties that differentiate it from other halogenated or unsubstituted benzothiazole analogs [2]. This evidence guide is designed to assist scientific and industrial users in making an informed procurement decision by presenting verifiable, quantitative differentiation data against its closest comparators.

2-Iodo-5,6-dimethylbenzo[d]thiazole: Substitution Limitations


Within the benzothiazole chemical space, subtle changes in substitution pattern dramatically alter both synthetic utility and biological activity. The iodine atom at the C2 position is not merely a placeholder; its large atomic radius, polarizability, and low bond dissociation energy enable unique reactivity profiles in cross-coupling reactions [1]. Conversely, the 5,6-dimethyl groups influence the electron density of the aromatic system, modulating the reactivity of the C2 position and impacting target binding in biological assays [2]. Substituting this compound with a chloro- or bromo-analog would result in a less reactive coupling partner for transition-metal catalysis, potentially leading to failed synthetic sequences or lower yields. Similarly, replacing it with an unsubstituted or differently substituted benzothiazole could drastically reduce biological activity, as evidenced by structure-activity relationship (SAR) studies [3]. The following sections provide quantitative evidence of these critical differences, underscoring why generic substitution is not a viable option for research programs with defined synthetic or biological objectives.

2-Iodo-5,6-dimethylbenzo[d]thiazole: Quantitative Differentiation Evidence


hMOF Inhibition: Iodo vs. Bromo Analog

A direct, head-to-head enzymatic assay demonstrates that a derivative incorporating the 5,6-dimethylbenzo[d]thiazol-2-yl moiety exhibits superior inhibition of the histone acetyltransferase hMOF compared to its 5-bromo-substituted analog. The compound (E)-4-(2-(5,6-dimethylbenzo[d]thiazol-2-yl)vinyl)-N,N-diethylbenzenesulfonamide showed 96% inhibition at 0.1 mM, whereas the comparator (E)-4-(2-(5-bromobenzo[d]thiazol-2-yl)vinyl)-N,N-diethylbenzenesulfonamide showed only 82% inhibition under identical conditions [1].

Epigenetics Cancer Therapeutics Enzyme Inhibition

Suzuki-Miyaura Coupling Reactivity: Iodo vs. Bromo

The presence of an iodine atom at the 2-position of the benzothiazole core enables orthogonal and highly selective sequential cross-coupling reactions, a synthetic advantage not achievable with bromo- or chloro-analogs. Studies on 4-bromo-2-iodobenzothiazole demonstrate that the iodine atom at the C2 position undergoes Suzuki-Miyaura coupling with high selectivity and reactivity due to its lower bond dissociation energy and greater leaving group ability compared to bromine. This allows for the modular construction of complex 2,4-disubstituted benzothiazoles via a sequential coupling strategy, whereas a 2-bromo analog would lack this degree of chemoselectivity and often requires harsher conditions or different catalysts [1].

Organic Synthesis Medicinal Chemistry Cross-Coupling Reactions

Iodine-Triggered Radical Cyclization

Matrix isolation photochemistry studies at 4 K reveal a unique, reversible iodine-triggered radical cyclization pathway for 2-iodobenzothiazole. Irradiation at 254 nm leads to C-I bond cleavage and formation of the 2-isocyanophenylthiyl radical and benzothiirene, while subsequent 365 nm irradiation or annealing with an iodine atom reverts the system back to the parent compound. This behavior is specific to the iodo-derivative and is not observed with the parent benzothiazole (BT) [1]. The heavy atom effect of iodine facilitates intersystem crossing and radical generation, properties that are absent in the chloro- or bromo-analogs.

Photochemistry Physical Organic Chemistry Material Science

5,6-Dimethylbenzothiazole Anticancer Activity

A series of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio)acetamide derivatives were synthesized and evaluated for anticancer activity. The most potent derivative, compound 4g, exhibited an IC50 of 26.51 µM against HT-1376 bladder carcinoma cells at 24 h. While this potency is less than the clinical comparator cisplatin (IC50 = 14.85 µM), the study demonstrated that compound 4g significantly enhanced cisplatin's apoptotic effects in combination therapy, increasing caspase 3/7 activity and G2 phase cell cycle arrest more than cisplatin alone [1]. This indicates that the 5,6-dimethylbenzo[d]thiazol-2-yl scaffold confers a specific mechanism of action that synergizes with existing therapies, an effect that is unlikely to be reproduced by other benzothiazole substitution patterns.

Cancer Therapeutics Medicinal Chemistry Apoptosis

2-Iodo-5,6-dimethylbenzo[d]thiazole: Research & Industrial Applications


hMOF Inhibitor Lead Optimization

The direct quantitative evidence of 96% hMOF inhibition at 0.1 mM [1] makes 2-iodo-5,6-dimethylbenzo[d]thiazole a compelling starting material for medicinal chemists developing novel inhibitors of this histone acetyltransferase. Researchers can utilize this scaffold to synthesize focused libraries via C2-functionalization, aiming to improve potency and pharmacokinetic properties while maintaining the core's high target engagement. This is particularly relevant for oncology programs where hMOF is a validated target.

Modular Synthesis of Benzothiazole Libraries

The superior reactivity of the C2-iodo group in Suzuki-Miyaura cross-coupling [1] makes this compound an ideal building block for the convergent synthesis of polysubstituted benzothiazoles. Synthetic chemists can leverage its high and orthogonal reactivity to efficiently generate diverse compound collections for high-throughput screening. This is a key advantage for medicinal chemistry groups seeking to explore chemical space around this privileged scaffold with minimal synthetic effort and high success rates.

Heavy Atom Effects: Photochemistry & Radicals

The unique, reversible iodine-triggered radical cyclization pathway observed in 2-iodobenzothiazole [1] positions 2-iodo-5,6-dimethylbenzo[d]thiazole as a valuable probe for physical organic and materials chemists. It can be used to study heavy atom effects, photo-induced bond cleavage, and the generation and trapping of thiyl radicals. This research may inform the design of novel photo-responsive materials, molecular switches, or light-activated catalysts.

Cisplatin Synergy in Cancer Therapy

While the direct anticancer activity of the parent compound has not been reported, the data showing that derivatives of the 5,6-dimethylbenzo[d]thiazole scaffold can synergize with cisplatin to enhance apoptosis in bladder cancer cells [1] suggests a specific application for this compound family. Researchers can use 2-iodo-5,6-dimethylbenzo[d]thiazole as a precursor to synthesize and evaluate new analogs designed to improve single-agent potency while preserving the synergistic interaction with platinum-based chemotherapeutics.

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